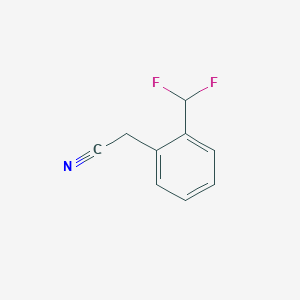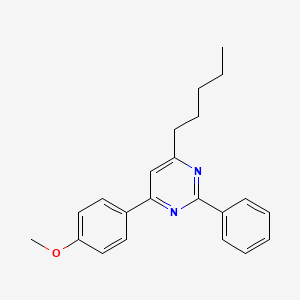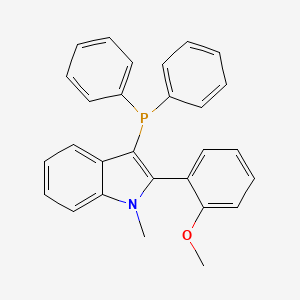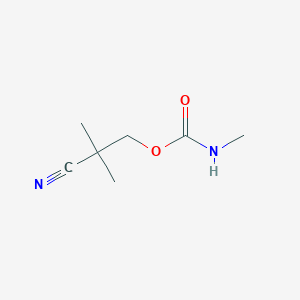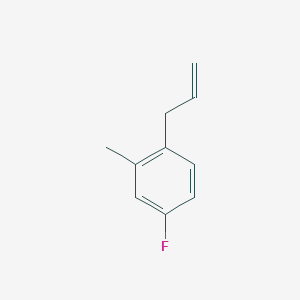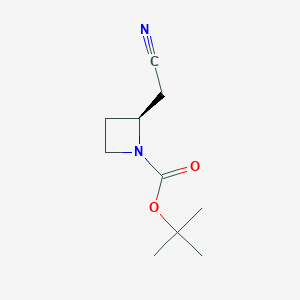![molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7](/img/structure/B6329450.png)
3-[(2-Tetrahydropyranyl)oxy]propanoic acid
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps:
Reaction of 2-methylpropanol with anhydrous aluminum chloride: This reaction produces 2-methylpropenyl chloride.
Reaction of the resulting chloride with sulfur dioxide: This step yields the corresponding sulfonic ester.
Reaction of the sulfonic ester with tetrahydrofuran: This final step produces this compound.
Analyse Des Réactions Chimiques
3-[(2-Tetrahydropyranyl)oxy]propanoic acid undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[(2-Tetrahydropyranyl)oxy]propanoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: It is employed as an additive in the production of polymers and coatings.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways . It can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.
Comparaison Avec Des Composés Similaires
3-[(2-Tetrahydropyranyl)oxy]propanoic acid can be compared with other similar compounds, such as:
- 3-(2-Oxanyloxy)propanoic acid
- 3-(Oxan-2-yloxy)propanoic acid
These compounds share similar structures and properties but may differ in their reactivity and specific applications. The unique feature of this compound is its ability to act as a versatile intermediate in various chemical reactions, making it highly valuable in research and industrial settings.
Propriétés
IUPAC Name |
3-(oxan-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRFVXIQBDLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


